molecular formula C10H7ClN2O2S B12908630 5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 89073-93-8

5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12908630
CAS No.: 89073-93-8
M. Wt: 254.69 g/mol
InChI Key: GCJCFMZLNMKMQW-UHFFFAOYSA-N
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Description

5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a chlorine atom, a hydroxyphenyl group, and a thioxo group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thiourea and chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxyphenylboronic acid
  • 6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uniqueness

5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a thioxo group on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

89073-93-8

Molecular Formula

C10H7ClN2O2S

Molecular Weight

254.69 g/mol

IUPAC Name

5-chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H7ClN2O2S/c11-7-8(12-10(16)13-9(7)15)5-3-1-2-4-6(5)14/h1-4,14H,(H2,12,13,15,16)

InChI Key

GCJCFMZLNMKMQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC(=S)N2)Cl)O

Origin of Product

United States

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